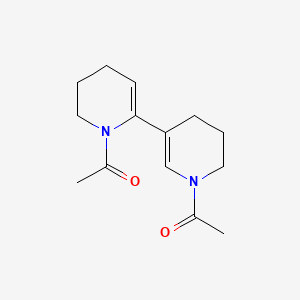![molecular formula C12H22F3NO2 B13807473 10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
10-[(Trifluoroacetyl)amino]-1-decanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(Trifluoroacetyl)amino]-1-decanol is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a decanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Trifluoroacetyl)amino]-1-decanol typically involves the reaction of 10-amino-1-decanol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:
Starting Material: 10-amino-1-decanol
Reagent: Trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(Trifluoroacetyl)amino]-1-decanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 10-[(Trifluoroacetyl)amino]-1-decanone or 10-[(Trifluoroacetyl)amino]-1-decanoic acid.
Reduction: Formation of 10-amino-1-decanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-[(Trifluoroacetyl)amino]-1-decanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 10-[(Trifluoroacetyl)amino]-1-decanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the decanol chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-[(Trifluoroacetyl)amino]-1-dodecanol: Similar structure with a longer carbon chain.
10-[(Trifluoroacetyl)amino]-1-octanol: Similar structure with a shorter carbon chain.
10-[(Trifluoroacetyl)amino]-1-hexanol: Similar structure with an even shorter carbon chain.
Uniqueness
10-[(Trifluoroacetyl)amino]-1-decanol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications where both solubility and membrane interaction are important.
Propriétés
Formule moléculaire |
C12H22F3NO2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(10-hydroxydecyl)acetamide |
InChI |
InChI=1S/C12H22F3NO2/c13-12(14,15)11(18)16-9-7-5-3-1-2-4-6-8-10-17/h17H,1-10H2,(H,16,18) |
Clé InChI |
JVTQOWUYWRMDFS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCO)CCCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




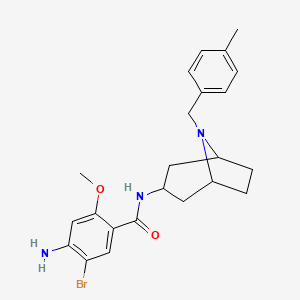

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
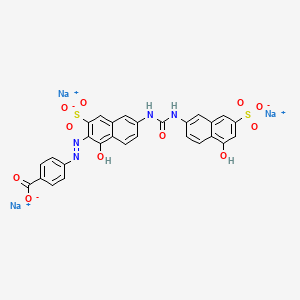
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
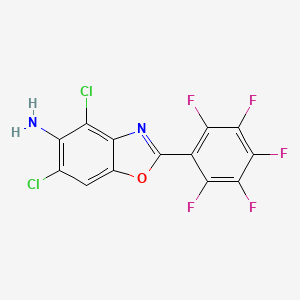
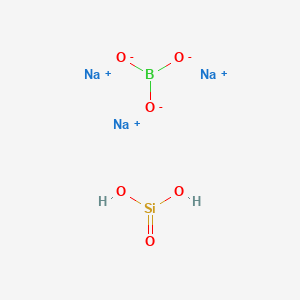
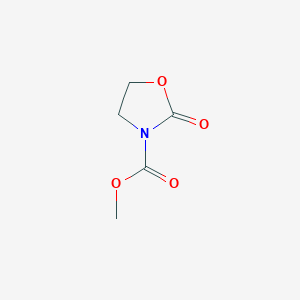

![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
